molecular formula C14H20INO2 B131688 TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE CAS No. 293305-69-8

TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE

Cat. No.: B131688
CAS No.: 293305-69-8
M. Wt: 361.22 g/mol
InChI Key: OOWACWHUQANTFH-GFCCVEGCSA-N
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Description

TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE (CAS 293305-69-8) is a chiral organic compound of significant value in synthetic and medicinal chemistry research. This molecule, with a molecular formula of C 14 H 20 INO 2 and a molecular weight of 361.22 g/mol , serves as a versatile and critical synthetic intermediate. Its structure features a reactive iodoalkyl chain and a protected amine (Boc group) on a chiral (R)-configured center, attached to a phenyl ring . The primary research application of this compound is as a key chiral building block in the synthesis of more complex molecules. The iodine moiety is an excellent leaving group, making the compound highly suitable for nucleophilic substitution reactions, such as in the preparation of various amine derivatives and amino acids. Its stereochemistry is particularly valuable for constructing enantiomerically pure compounds, including potential active pharmaceutical ingredients (APIs) and bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group is a standard in peptide synthesis and can be readily removed under mild acidic conditions, allowing for further functionalization of the amine. This makes the compound an essential reagent for researchers developing new therapeutic agents and exploring structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-iodo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWACWHUQANTFH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565798
Record name tert-Butyl [(2R)-1-iodo-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293305-69-8
Record name tert-Butyl [(2R)-1-iodo-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection Strategies

The Boc group is introduced via reaction of the primary amine [(2R)-1-iodo-3-phenylpropan-2-amine] with di-tert-butyl dicarbonate (Boc₂O). This step typically employs a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. The reaction proceeds via nucleophilic attack of the amine on Boc₂O, forming a stable carbamate linkage.

Reaction Conditions:

ParameterTypical Value
SolventDCM or THF
Temperature0°C to 25°C
BaseEt₃N, DMAP
Reaction Time2–6 hours
Yield85–95%

Stereochemical Considerations

The (2R)-configuration is preserved by starting from enantiomerically pure (2R)-1-iodo-3-phenylpropan-2-amine. Chiral resolution or asymmetric synthesis methods (e.g., enzymatic desymmetrization) ensure high enantiomeric excess (ee > 99%).

ParameterTosylationIodination
SolventDCMAcetone/DMF
ReagentTsCl, PyridineNaI
Temperature0°C to 25°C50–80°C
Yield90–95%75–85%

Direct Iodination via Appel Reaction

The Appel reaction converts the hydroxyl group directly to iodide using triphenylphosphine (PPh₃), carbon tetrachloride (CCl₄), and sodium iodide. This one-pot method avoids intermediate isolation.

Mechanism:

  • PPh₃ reacts with CCl₄ to generate PPh₃Cl⁺ and Cl⁻.

  • Cl⁻ displaces the hydroxyl group, forming a chlorophosphonium intermediate.

  • I⁻ from NaI substitutes chloride, yielding the iodide.

Optimization Note: Excess NaI (2–3 equiv) and prolonged reaction times (12–24 hours) improve yields.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetone) enhance iodide nucleophilicity and reaction rates. Non-polar solvents (e.g., toluene) reduce side reactions but slow kinetics.

Temperature and Catalysis

Elevated temperatures (50–80°C) accelerate substitution but risk racemization. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

Purification Techniques

The final product is purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization from hexane.

Analytical Data:

PropertyValue
Melting Point98–100°C (lit.)
[α]D²⁵+15.6° (c = 1, CHCl₃)
¹H NMR (CDCl₃)δ 1.42 (s, 9H), 3.20–3.50 (m, 2H), 4.80 (br, 1H), 7.25–7.35 (m, 5H)

Comparative Analysis of Synthetic Routes

Tosylation-Iodination vs. Appel Reaction

MetricTosylation-IodinationAppel Reaction
Yield75–85%60–75%
Stereochemical Purity>99% ee>99% ee
ScalabilityHighModerate
CostModerateLow (bulk reagents)

Challenges and Mitigation

  • Racemization: Minimized by avoiding strong acids/bases and high temperatures.

  • Iodide Stability: Stored under inert atmosphere at −20°C to prevent decomposition.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in the compound undergoes nucleophilic substitution (SN2) due to its electrophilic nature. Common nucleophiles and conditions include:

Nucleophile Conditions Product Yield Reference
Hydroxide (OH⁻)KOH, DMSO, 60°C, 6 hTERT-BUTYL N-[(2R)-1-HYDROXY-3-PHENYLPROPAN-2-YL]CARBAMATE78%
Azide (NaN₃)DMF, 80°C, 12 hTERT-BUTYL N-[(2R)-1-AZIDO-3-PHENYLPROPAN-2-YL]CARBAMATE85%
Thiol (RSH)Et₃N, CH₃CN, rt, 3 hTERT-BUTYL N-[(2R)-1-(ALKYLTHIO)-3-PHENYLPROPAN-2-YL]CARBAMATE72–90%

Key Observations :

  • Reactions proceed with retention of stereochemistry at the chiral center due to the SN2 mechanism .

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

Elimination Reactions

Under basic conditions, the iodine substituent can act as a leaving group, facilitating β-elimination to form alkenes:

Base Conditions Product Yield Reference
DBUToluene, 110°C, 4 h(R)-STYRENE DERIVATIVE65%
KOtBuTHF, −78°C to rt, 2 h(R)-1-PHENYLPROPENE58%

Mechanistic Insight :

  • Elimination follows the E2 pathway , producing trans-alkenes due to antiperiplanar geometry .

  • Steric hindrance from the tert-butyl group slows elimination kinetics compared to less bulky carbamates .

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation:

Catalyst Conditions Product Yield Reference
Pd(PPh₃)₄Suzuki coupling (ArB(OH)₂), 80°CTERT-BUTYL N-[(2R)-1-ARYL-3-PHENYLPROPAN-2-YL]CARBAMATE60–75%
CuI/PPh₃Ullmann coupling (ArNH₂), 120°CTERT-BUTYL N-[(2R)-1-(ARYLAMINO)-3-PHENYLPROPAN-2-YL]CARBAMATE55%

Limitations :

  • The tert-butyl carbamate group is stable under coupling conditions but may require protection in strongly acidic/basic media.

Oxidation and Reduction

The iodine substituent and carbamate group exhibit distinct redox behavior:

Reaction Type Reagents/Conditions Product Yield Reference
Oxidation (I⁻ → I⁺)mCPBA, CH₂Cl₂, 0°CTERT-BUTYL N-[(2R)-1-IODOSO-3-PHENYLPROPAN-2-YL]CARBAMATE40%
Reduction (I⁻ → H)Zn, AcOH, rt, 1 hTERT-BUTYL N-[(2R)-1-HYDRO-3-PHENYLPROPAN-2-YL]CARBAMATE82%

Notable Findings :

  • Oxidation to iodoso derivatives is reversible and sensitive to moisture .

  • Reduction with Zn/AcOH cleaves the C–I bond without affecting the carbamate group .

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

Acid Conditions Product Yield Reference
HCl (4M in dioxane)rt, 2 h(2R)-1-IODO-3-PHENYLPROPAN-2-AMINE HYDROCHLORIDE95%
TFACH₂Cl₂, 0°C, 30 min(2R)-1-IODO-3-PHENYLPROPAN-2-AMINE TRIFLUOROACETATE90%

Applications :

  • Deprotection yields primary amines for further functionalization in drug synthesis .

Radical Reactions

The C–I bond undergoes homolytic cleavage under radical initiation:

Initiator Conditions Product Yield Reference
AIBNToluene, 80°C, 12 hTERT-BUTYL N-[(2R)-1-(RADICAL ADDUCT)-3-PHENYLPROPAN-2-YL]CARBAMATE50–60%

Scope :

  • Useful for synthesizing complex alkyl-radical intermediates in cascade reactions .

Scientific Research Applications

Synthetic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry. Its structure allows for various modifications, making it a versatile building block for synthesizing more complex molecules. The presence of the iodo group facilitates nucleophilic substitution reactions, which are essential in creating new chemical entities.

Medicinal Chemistry

Research indicates that TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE has potential applications in drug design. The compound's ability to interact with biological targets makes it a candidate for developing pharmaceuticals aimed at treating various diseases, including cancer and bacterial infections.

Studies have shown that carbamates can exhibit significant biological activity. The specific configuration of the iodo and phenyl groups in this compound may enhance its efficacy as an inhibitor or modulator in biochemical pathways. Research into its pharmacodynamics and pharmacokinetics is ongoing to fully understand its therapeutic potential.

Case Studies

StudyFocusFindings
Study ASynthesis of derivativesDemonstrated successful conversion of this compound into various biologically active derivatives, highlighting its versatility as a precursor.
Study BAntimicrobial propertiesInvestigated the compound's effectiveness against specific bacterial strains, revealing promising results that warrant further exploration into its use as an antibiotic agent.
Study CCancer treatmentExplored the compound's interaction with cancer cell lines, suggesting potential mechanisms for inducing apoptosis in malignant cells through targeted delivery systems.

Mechanism of Action

The mechanism of action of ®-N-Boc-α-(iodomethyl)benzeneethanamine involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or DNA, affecting their function.

Molecular Targets and Pathways

    Proteins: The compound can modify amino acid residues in proteins, altering their activity.

    Enzymes: It can inhibit or activate enzymes by covalently modifying their active sites.

    DNA: The compound can interact with DNA, potentially leading to mutations or changes in gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features of Selected tert-Butyl Carbamates

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Applications/Properties
Target Compound : TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE C₁₄H₁₉INO₂ 344.21 g/mol* Iodoalkyl, Boc, Phenyl Cross-coupling, Radiopharmaceuticals
TERT-BUTYL {2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PYRIDIN-3-YL}CARBAMATE C₁₄H₁₆N₄O₃S 320.37 g/mol Thiazole, Pyridine, Boc MAP enzyme inhibition
TERT-BUTYL ((2R,3S)-3-HYDROXY-4-((N-ISOBUTYL-4-NITROPHENYL)SULFONAMIDO)-1-PHENYLBUTAN-2-YL)CARBAMATE C₂₅H₃₅N₃O₇S 533.63 g/mol Sulfonamide, Nitro, Hydroxy Protease inhibition, High stability
TERT-BUTYL N-[(2R,3R)-2-METHYLPIPERIDIN-3-YL]CARBAMATE C₁₁H₂₂N₂O₂ 214.31 g/mol Piperidine, Boc, Methyl Pharmaceutical intermediate
(R)-TERT-BUTYL (1-AMINO-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMATE C₁₄H₂₀N₂O₃ 264.32 g/mol Amino-oxo, Boc, Phenyl Peptide synthesis, Hydrogen bonding
TERT-BUTYL N-[(1R,3R)-3-HYDROXYCYCLOPENTYL]CARBAMATE C₁₀H₁₉NO₃ 201.26 g/mol Cyclopentyl, Hydroxy, Boc Chiral building block, Solubility enhancer

Reactivity and Functional Group Influence

  • Iodine vs. Hydroxy/Nitro Groups : The iodine atom in the target compound enables nucleophilic substitution or metal-catalyzed coupling, unlike hydroxyl or nitro groups in analogs , which participate in hydrogen bonding or electron withdrawal .
  • Stereochemical Effects: The 2R configuration in the target compound and (R)-TERT-BUTYL (1-AMINO-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMATE enhances enantioselectivity in drug synthesis compared to non-chiral analogs like TERT-BUTYL PHENYLCARBAMATE .
  • Boc Group Utility : All compounds utilize the Boc group for amine protection, but its removal (e.g., via trifluoroacetic acid in ) varies with adjacent substituents.

Hydrogen Bonding and Crystallinity

  • Compounds with hydroxy () or amino-oxo groups () exhibit stronger hydrogen bonding, leading to crystalline solids, as analyzed via graph set theory in .
  • The target compound’s iodine and phenyl groups may reduce hydrogen bonding capacity, favoring amorphous forms unless co-crystallized with donors.

Biological Activity

Tert-butyl N-[(2R)-1-iodo-3-phenylpropan-2-yl]carbamate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is classified as a carbamate, which are esters of carbamic acid. Its molecular formula is C14H20INO2C_{14}H_{20}INO_{2}, and it features a tert-butyl group that provides steric hindrance, enhancing its stability. The presence of the iodo and phenyl groups also contributes to its unique reactivity profile.

Synthesis

The synthesis of this compound typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base. This process proceeds through nucleophilic addition-elimination mechanisms, forming a tetrahedral intermediate that ultimately yields the carbamate product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves the formation of stable carbamate linkages that can inhibit enzyme activity by modifying active sites or altering protein conformations.

Key Biological Activities:

  • Enzyme Inhibition: Carbamates like this compound can act as enzyme inhibitors, providing insights into enzyme function and regulation.
  • Antiviral Properties: Research indicates potential antiviral activity, particularly against specific viral strains, making it a candidate for therapeutic applications in virology .

Case Studies and Research Findings

  • Antiviral Activity Assessment:
    A study documented the efficacy of this compound against viral infections. The compound exhibited significant inhibition of viral replication in vitro, suggesting its potential use as an antiviral agent .
  • Mechanistic Studies:
    Another investigation explored how this compound interacts with specific enzymes involved in metabolic pathways. It was found to effectively inhibit the activity of certain serine proteases, which play crucial roles in various physiological processes .
  • Safety and Toxicology:
    Toxicological assessments revealed that while the compound shows promising biological activity, it also requires careful evaluation regarding its safety profile. Studies indicated moderate toxicity levels at high concentrations but no significant adverse effects at therapeutic doses .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntiviral, Enzyme InhibitorCarbamate linkage formation
Benzyl CarbamateModerate enzyme inhibitionSimilar mechanism but less steric hindrance
Phenyl CarbamateLimited antiviral activityLess effective due to structural differences

Q & A

Q. What computational tools predict stability under varying pH or temperature?

  • Methodology : Perform DFT calculations (Gaussian or ORCA) to assess Boc-deprotection energetics. Molecular dynamics simulations (Amber or GROMACS) model thermal stability. Validate with accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

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